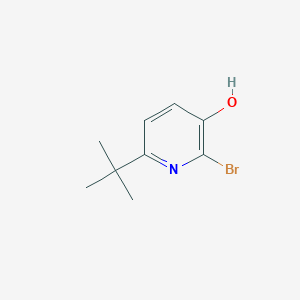

2-Bromo-6-tert-butylpyridin-3-ol

Description

Significance of Substituted Pyridinols in Contemporary Organic Chemistry

Substituted pyridinols, characterized by a pyridine (B92270) ring bearing a hydroxyl group and other substituents, are crucial building blocks in modern organic synthesis. Their utility stems from the versatile reactivity of the pyridine core, which can be fine-tuned by the electronic and steric effects of its substituents. The hydroxyl group, in particular, can act as a key functional handle for further molecular elaborations, hydrogen bonding interactions, and as a modulator of biological activity.

The pyridinol framework is a common motif in a wide array of biologically active compounds and functional materials. For instance, various substituted pyridine derivatives have shown promise as antibacterial and antifungal agents. researchgate.netorientjchem.org The ability to introduce diverse substituents onto the pyridinol scaffold allows for the systematic exploration of structure-activity relationships, a cornerstone of medicinal chemistry and drug discovery.

Overview of Pyridine Chemistry and the Impact of Halogenation and Alkyl Substitution

The chemistry of pyridine is rich and complex. As a six-membered aromatic heterocycle containing a nitrogen atom, it exhibits distinct reactivity compared to its carbocyclic analogue, benzene. The nitrogen atom imparts a degree of electron deficiency to the ring system, which influences its behavior in chemical reactions.

Halogenation , the introduction of a halogen atom such as bromine onto the pyridine ring, is a fundamental transformation in synthetic organic chemistry. Halogenated pyridines are valuable intermediates, as the halogen can be readily displaced or participate in a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The position of halogenation is critical and can be directed by the presence of other substituents on the ring.

Alkyl substitution , such as the introduction of a tert-butyl group, significantly impacts the steric and electronic properties of the pyridine ring. The bulky tert-butyl group can provide steric shielding to adjacent positions, influencing the regioselectivity of subsequent reactions. wikipedia.org Electronically, alkyl groups are weakly electron-donating, which can subtly modulate the reactivity of the pyridine ring. The presence of a bulky alkyl group can also enhance the solubility of the compound in organic solvents and influence its solid-state packing.

Research Motivations and the Specific Academic Interest in 2-Bromo-6-tert-butylpyridin-3-ol

While specific research dedicated to this compound is not widely available in published literature, academic interest in this molecule can be inferred from the individual contributions of its structural components. The combination of a bromine atom at the 2-position, a hydroxyl group at the 3-position, and a bulky tert-butyl group at the 6-position creates a unique electronic and steric environment.

The primary research motivations for synthesizing and studying a molecule like this compound would likely include:

Exploration of Novel Synthetic Methodologies: Developing efficient synthetic routes to polysubstituted pyridines remains an active area of research. The specific substitution pattern of this molecule presents a synthetic challenge that could drive the development of new chemical transformations.

Investigation of Intramolecular Interactions: The proximity of the bromo, hydroxyl, and tert-butyl groups could lead to interesting intramolecular interactions that influence the compound's conformation and reactivity.

Probing Structure-Activity Relationships: As a scaffold, this compound could be a precursor to a library of more complex molecules. The bromine atom serves as a versatile handle for introducing further diversity, allowing for a systematic study of how different functionalities at this position affect the properties of the molecule.

Given the lack of direct experimental data for this compound, we can look at the properties of its close relatives to infer some of its potential characteristics.

Table 1: Physicochemical Properties of Structurally Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Bromo-3-hydroxypyridine | 6602-32-0 | C₅H₄BrNO | 174.00 | 185-188 vwr.comsigmaaldrich.com | 232 vwr.com |

| 2-Bromo-6-tert-butylpyridine | 195044-14-5 | C₉H₁₂BrN | 214.10 nih.govchemsrc.com | Not available | 223.2±20.0 chemsrc.comsigmaaldrich.com |

| 6-tert-butylpyridin-3-ol | 68692-50-2 | C₉H₁₃NO | 151.21 | Not available | Not available |

Structure

3D Structure

Properties

Molecular Formula |

C9H12BrNO |

|---|---|

Molecular Weight |

230.10 g/mol |

IUPAC Name |

2-bromo-6-tert-butylpyridin-3-ol |

InChI |

InChI=1S/C9H12BrNO/c1-9(2,3)7-5-4-6(12)8(10)11-7/h4-5,12H,1-3H3 |

InChI Key |

OHVYUOFGUCUZKY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC(=C(C=C1)O)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 6 Tert Butylpyridin 3 Ol

Highly Regioselective Bromination Techniques

With the 6-tert-butylpyridin-3-ol core in hand, the next critical step is the regioselective introduction of a bromine atom at the C2 position. The existing substituents—the activating hydroxyl group at C3 and the bulky tert-butyl group at C6—along with the deactivating effect of the pyridine (B92270) nitrogen, all influence the position of electrophilic attack.

Direct electrophilic aromatic bromination is a common method for preparing aryl bromides. nih.govresearchgate.net The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents already present on the ring. The 3-hydroxy group is a strong activating group and an ortho-, para-director. This would direct bromination to the C2 and C4 positions. The pyridine nitrogen is deactivating, particularly towards the ortho (C2, C6) and para (C4) positions, especially under acidic conditions where it is protonated.

The titanium(III)-mediated radical arylation of 3-hydroxypyridines has been shown to proceed with high regioselectivity for the 2-position, indicating that this position is electronically accessible. acs.org In electrophilic bromination, the outcome will depend on the balance of these directing effects. Treatment of 6-hydroxytetrahydroisoquinolines with molecular bromine has been shown to afford the 5-bromo derivatives with excellent regioselectivity, which corresponds to the position ortho to the hydroxyl group and not adjacent to the nitrogen-containing part of the other ring. researchgate.net This suggests that the hydroxyl group's directing effect can be dominant.

Various brominating agents can be employed to fine-tune the reactivity and selectivity. researchgate.net

| Brominating Agent | Typical Conditions | Selectivity Profile |

| Molecular Bromine (Br₂) | Acetic acid or other polar solvents | Can be highly reactive; selectivity depends on substrate. |

| N-Bromosuccinimide (NBS) | CCl₄, CH₃CN, often with an initiator | Generally milder than Br₂, good for allylic/benzylic bromination but also used for aromatic bromination, sometimes with enhanced selectivity. researchgate.net |

| Tetraalkylammonium tribromides | Various | Can exhibit high para-selectivity for phenols. nih.govresearchgate.net |

When direct bromination does not provide the desired regioselectivity, indirect methods can be employed. These strategies involve the introduction of a directing group at the target position (C2), followed by bromination and subsequent removal of the directing group.

One common strategy is ortho-lithiation. A directing group, such as a protected alcohol, can direct a strong base like n-butyllithium to deprotonate the adjacent C2 position. The resulting organolithium species can then be quenched with an electrophilic bromine source (e.g., Br₂ or C₂Br₆). This method offers excellent regiocontrol.

Another indirect approach involves a halogen-dance reaction, where an existing halogen atom "migrates" to a more thermodynamically stable position under the influence of a strong base. Alternatively, a pre-functionalized precursor, such as a stannane or boronic ester at the C2 position, can be converted to the bromide through a halogenation reaction (e.g., with NBS or Br₂). For example, treatment of an aniline with n-butyllithium and then trimethyltin chloride, followed by reaction with bromine, resulted in regioselective bromination. nih.gov

Optimization of Reaction Parameters and Process Scale-Up

Optimizing reaction parameters is crucial for maximizing yield and purity while ensuring the process is safe and scalable. Key parameters for the bromination step include temperature, solvent, reaction time, and the choice of brominating agent and any catalyst. For instance, electrophilic brominations often show high selectivity at the lowest effective temperature. nih.gov

The scale-up of a synthesis from the laboratory to a larger production scale presents numerous challenges. For the synthesis of 2-Bromo-6-tert-butylpyridin-3-ol, factors such as heat transfer, mixing efficiency, and reagent addition rates become critical. The selective hydrogenation of 3-hydroxypyridinium salts, a related transformation, has been shown to be scalable, suggesting that with careful process development, the synthesis of substituted pyridinols can be performed on a larger scale. nih.gov The use of robust and cost-effective reagents and minimizing the number of synthetic steps and purification procedures are key considerations for an efficient and economically viable process.

Catalytic Systems for Enhanced Efficiency and Selectivity

The construction of the pyridin-3-ol core often involves cyclization and aromatization steps where catalytic systems can significantly improve outcomes. While specific catalytic syntheses for this compound are not extensively documented, analogous transformations for other substituted pyridines suggest plausible and effective strategies. Transition-metal catalysts, particularly those based on palladium, copper, and rhodium, are instrumental in forming the pyridine ring and introducing substituents with high precision.

For instance, palladium-catalyzed cross-coupling reactions are a mainstay for introducing aryl, alkyl, and other groups onto a pre-existing pyridine ring. However, for building the core itself, catalysts can facilitate cycloaddition or condensation reactions. A hypothetical catalytic approach could involve the cyclization of a suitably designed acyclic precursor. The efficiency of such catalytic systems is often evaluated based on yield, turnover number (TON), and turnover frequency (TOF). Selectivity, including regioselectivity (directing substituents to specific positions) and chemoselectivity (differentiating between functional groups), is also a critical parameter.

Table 1: Representative Catalytic Systems in Pyridine Synthesis

| Catalyst Type | Typical Reaction | Potential Advantage for Synthesis |

|---|---|---|

| Palladium Complexes | Cross-coupling, Annulation | Introduction of bromo and tert-butyl groups with high regioselectivity. |

| Copper Complexes | Cycloaddition, Amination | Can facilitate C-N bond formation in ring closure. |

| Zeolite-based Catalysts | Selective Oxidation | Potential for green oxidation of precursors to form the pyridinol. researchgate.net |

Solvent-Free or Green Chemistry Synthetic Routes

In line with the principles of green chemistry, the development of synthetic routes that minimize or eliminate the use of hazardous solvents is a significant goal. ijarsct.co.injddhs.com Solvent-free reaction conditions, often facilitated by microwave irradiation or mechanochemistry, can lead to shorter reaction times, higher yields, and simpler purification procedures. researchgate.netnih.gov

For the synthesis of this compound, a solvent-free approach could be envisioned through a multi-component reaction (discussed in 2.4.1) heated under microwave irradiation. nih.gov The use of solid-supported catalysts or reagents is another green strategy that simplifies catalyst recovery and reuse, reducing waste. conicet.gov.arijarsct.co.in For example, Wells-Dawson heteropolyacids have been effectively used as recyclable catalysts in the solvent-free synthesis of functionalized pyridines. conicet.gov.ar Such methods represent a cleaner and more sustainable alternative to traditional synthetic protocols that often rely on volatile and toxic organic solvents. ijarsct.co.in

Exploration of Novel Synthetic Pathways to this compound

Modern organic synthesis is continuously evolving, with the discovery of novel reactions that can construct complex molecules in fewer steps and with greater efficiency. The following sections explore cutting-edge methodologies that hold promise for the synthesis of the target compound.

Multi-Component Reactions (MCRs) for Scaffold Construction

Multi-component reactions (MCRs), in which three or more reactants combine in a single operation to form a product that contains portions of all reactants, are highly valued for their efficiency and atom economy. organic-chemistry.org The Hantzsch pyridine synthesis is a classic example of an MCR, though many modern variations exist for creating diverse pyridine structures.

A plausible MCR strategy for this compound would involve the condensation of a β-dicarbonyl compound, an aldehyde or its equivalent, and an ammonia (B1221849) source. To incorporate the specific substituents of the target molecule, tailored starting materials would be required. For example, a precursor bearing the tert-butyl group and another containing the bromine atom could be strategically employed. The development of a one-pot, four-component reaction under microwave irradiation is a powerful green approach for synthesizing novel pyridine derivatives in excellent yields and short reaction times. nih.gov

Photoredox or Electrosynthetic Approaches

Photoredox catalysis and electrosynthesis have emerged as powerful tools in organic chemistry, enabling unique transformations under mild conditions by leveraging visible light or electricity, respectively.

Photoredox catalysis utilizes a photocatalyst, often a ruthenium or iridium complex, that, upon absorbing visible light, can initiate single-electron transfer (SET) processes. scispace.com This can generate highly reactive radical intermediates that can participate in bond-forming reactions. A potential photoredox pathway to the this compound scaffold could involve the radical-mediated cyclization of an unsaturated precursor or a C-H functionalization reaction on a pre-formed pyridine ring. For example, photoredox catalysis has been successfully used for the pyridylation of alkenes. westminster.ac.uk

Electrosynthesis offers a reagent-free method for oxidation and reduction, using electrons as the "reagent." This technique aligns with green chemistry principles by avoiding stoichiometric chemical oxidants or reductants. An electrosynthetic approach could be envisioned for the final aromatization step in a pyridine synthesis, converting a dihydropyridine intermediate into the final aromatic pyridinol. This method provides high selectivity and can often be performed at room temperature, representing a sustainable and efficient synthetic alternative.

Advanced Spectroscopic and Solid State Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of 2-Bromo-6-tert-butylpyridin-3-ol in solution. While standard 1D ¹H and ¹³C NMR provide initial information, a suite of advanced 2D and 3D experiments is necessary for complete and unambiguous assignment of all proton and carbon signals, especially given the substituted nature of the pyridine (B92270) ring.

To resolve complex spectral overlaps and confirm connectivity, a variety of multidimensional NMR experiments are employed.

Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of molecules in solution. For a pure sample of this compound, a DOSY experiment would be expected to show all proton signals aligned horizontally, confirming they belong to a single molecular entity. This is a powerful tool for verifying sample purity.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for determining the spatial proximity of atoms within the molecule. For this compound, key NOE correlations would be expected between the protons of the tert-butyl group and the H5 proton of the pyridine ring, confirming the substituent's placement at the C6 position. The absence of an NOE between the tert-butyl group and the H4 proton would further support this assignment.

Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE): This powerful experiment directly observes ¹³C-¹³C correlations, providing an unambiguous map of the carbon skeleton. Although it requires a concentrated sample and long acquisition times due to the low natural abundance of ¹³C, the INADEQUATE experiment would definitively confirm the connectivity of the pyridine ring and the attachment of the tert-butyl group.

An illustrative table of expected ¹H and ¹³C NMR chemical shifts for this compound is provided below.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

| H4 | ~7.2 | ~125 | C2, C3, C5, C6 | H5 |

| H5 | ~7.0 | ~120 | C3, C4, C6 | H4, tert-Butyl H's |

| OH | ~9.5 (broad) | - | C2, C3, C4 | H4 |

| tert-Butyl H's | ~1.4 | ~35 (C(CH₃)₃), ~30 (C(CH₃)₃) | C5, C6, C(CH₃)₃ | H5 |

| C2 | - | ~140 | - | - |

| C3 | - | ~155 | - | - |

| C6 | - | ~160 | - | - |

Note: The chemical shifts are estimated values and can vary based on solvent and experimental conditions.

Solid-state NMR (ssNMR) provides insight into the structure and dynamics of this compound in its crystalline form. Unlike solution-state NMR, ssNMR can differentiate between different crystalline forms, or polymorphs. Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would reveal distinct ¹³C chemical shifts for each unique crystallographic environment in a polymorphic sample. Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, by analyzing changes in chemical shifts and through advanced techniques like Rotational-Echo Double-Resonance (REDOR).

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathways

HRMS is indispensable for determining the precise elemental composition of this compound and for elucidating its structure through controlled fragmentation.

In a tandem MS/MS experiment, the molecular ion of this compound is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. Key expected fragmentation pathways would include:

Loss of a methyl group (-15 Da): A characteristic fragmentation of the tert-butyl group, leading to a [M-CH₃]⁺ ion.

Loss of isobutene (-56 Da): A McLafferty-type rearrangement or direct cleavage of the tert-butyl group.

Loss of bromine radical (-79/81 Da): Cleavage of the C-Br bond.

A table summarizing the expected major fragments is shown below.

| Precursor Ion (m/z) | Fragmentation Pathway | Fragment Ion (m/z) | Neutral Loss (Da) |

| 232.02/234.02 | Loss of Methyl | 217.00/219.00 | 15 |

| 232.02/234.02 | Loss of Isobutene | 176.02/178.02 | 56 |

| 232.02/234.02 | Loss of Bromine | 153.02 | 79/81 |

Due to the presence of bromine, the molecular ion of this compound will exhibit a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion ([M]⁺ and [M+2]⁺). High-resolution mass spectrometry allows for the precise measurement of the mass-to-charge ratio (m/z) of these ions, which can be used to confirm the elemental formula (C₉H₁₂BrNO).

| Ion Formula | Calculated m/z |

| [C₉H₁₂⁷⁹BrNO]⁺ | 232.0181 |

| [C₉H₁₂⁸¹BrNO]⁺ | 234.0160 |

Single-Crystal X-ray Diffraction for Definitive Molecular and Crystal Structure

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. By growing a suitable single crystal of this compound and analyzing its diffraction pattern, the precise coordinates of each atom in the crystal lattice can be determined. This analysis would provide:

Unambiguous confirmation of the connectivity and constitution.

Precise bond lengths and angles.

The conformation of the molecule, including the orientation of the tert-butyl and hydroxyl groups.

The packing arrangement of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds and halogen bonds. For instance, the hydroxyl group is likely to participate in hydrogen bonding with the nitrogen atom of an adjacent molecule, forming chains or dimers in the solid state.

An illustrative table of key crystallographic parameters that would be obtained from such an analysis is presented below.

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c |

| a, b, c (Å) | Unit cell dimensions |

| α, β, γ (°) | Unit cell angles |

| Z | Number of molecules per unit cell |

| R-factor | A measure of the agreement between the model and data (<5%) |

| Key Bond Lengths | C-Br, C-O, C-N, C-C bond distances |

| Key Bond Angles | Angles within the pyridine ring and involving substituents |

| Hydrogen Bonds | O-H···N intermolecular distances and angles |

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Without crystallographic data, it is not possible to present a table of experimentally determined bond lengths, bond angles, and torsional angles for this compound.

Characterization of Crystal Packing, Intermolecular Interactions, and Supramolecular Assemblies

Information regarding the crystal packing, intermolecular interactions (such as hydrogen bonding involving the hydroxyl group), and any potential supramolecular assemblies of this compound in the solid state is contingent on crystallographic studies, which have not been published.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy)

A detailed vibrational analysis of this compound is not possible without access to its experimental Fourier-Transform Infrared (FTIR) and Raman spectra. Such spectra would provide insights into the molecule's functional groups and conformational behavior.

Detailed Assignment of Characteristic Functional Group Vibrations

A specific and detailed assignment of the characteristic vibrational frequencies for the functional groups present in this compound cannot be compiled, as no published FTIR or Raman spectra are available.

Conformational Analysis and Tautomerism Probes in Solution and Solid States

The potential for tautomerism in 3-hydroxypyridine (B118123) systems, where a proton can transfer from the hydroxyl group to the pyridine nitrogen to form a zwitterionic pyridinone, is a known phenomenon. Spectroscopic techniques, particularly in different solvents and in the solid state, are crucial for investigating such equilibria. However, without experimental spectra for this compound, any discussion of its specific tautomeric or conformational behavior would be purely speculative.

Reactivity Profiles and Mechanistic Investigations of 2 Bromo 6 Tert Butylpyridin 3 Ol

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The reactivity of the pyridine ring in 2-Bromo-6-tert-butylpyridin-3-ol towards aromatic substitution is dictated by the combined influence of the bromo, tert-butyl, and hydroxyl substituents. These groups modulate the electron density of the ring and sterically hinder the approach of incoming reagents.

Activation/Deactivation Effects of the Bromine and Hydroxyl Substituents

The hydroxyl group at the C3 position is a potent activating group for electrophilic aromatic substitution. Through its +M (mesomeric) effect, it donates electron density to the pyridine ring, particularly at the ortho (C2 and C4) and para (C6) positions. However, the C2 and C6 positions are already substituted. This leaves the C4 position as the most activated site for electrophilic attack.

For nucleophilic aromatic substitution, the electron-withdrawing nature of the bromine atom and the pyridine nitrogen atom facilitates attack by nucleophiles, particularly at the positions ortho and para to the electron-withdrawing groups.

Metal-Catalyzed Cross-Coupling Reactions Involving the Bromine Atom

The carbon-bromine bond at the C2 position is a key functional handle for constructing more complex molecules via metal-catalyzed cross-coupling reactions. The steric hindrance imposed by the adjacent tert-butyl group can influence the efficiency of these transformations.

Palladium-Catalyzed Suzuki-Miyaura, Heck, and Sonogashira Couplings

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. For this compound, these reactions are expected to proceed, though reaction conditions may need to be optimized to overcome the steric hindrance from the tert-butyl group.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester. The use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst is often beneficial for coupling sterically hindered substrates.

Heck Coupling: The Heck reaction would enable the introduction of an alkene substituent at the C2 position. The regioselectivity and stereoselectivity of the addition would be influenced by the nature of the alkene and the reaction conditions.

Sonogashira Coupling: This coupling with a terminal alkyne would provide access to 2-alkynyl-6-tert-butylpyridin-3-ol derivatives. Research on the Sonogashira coupling of the closely related 2-amino-3-bromopyridines suggests that such transformations are feasible, typically requiring a palladium catalyst, a copper(I) co-catalyst, and a base. scirp.orggoogle.com

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Coupling Partner | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 2-Phenyl-6-tert-butylpyridin-3-ol |

| Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 2-(2-Phenylvinyl)-6-tert-butylpyridin-3-ol |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 2-(2-Phenylethynyl)-6-tert-butylpyridin-3-ol |

Note: This table presents hypothetical examples based on typical conditions for these reactions with similar substrates. Actual yields and optimal conditions may vary.

Nickel-Catalyzed and Copper-Catalyzed Coupling Reactions

Nickel and copper catalysts offer alternative and sometimes more cost-effective methods for cross-coupling reactions.

Nickel-Catalyzed Coupling: Nickel catalysts are particularly effective for coupling with organozinc reagents (Negishi coupling) and Grignard reagents (Kumada coupling). These reactions could be employed to introduce alkyl or aryl groups at the C2 position.

Copper-Catalyzed Coupling: Copper-catalyzed reactions, such as the Ullmann condensation, could be used to form C-N, C-O, or C-S bonds at the C2 position by reacting this compound with amines, alcohols, or thiols, respectively.

Transformations of the Hydroxyl Group

The hydroxyl group at the C3 position offers another site for functionalization, allowing for the synthesis of a variety of derivatives.

Common transformations include:

Etherification: Reaction with alkyl halides or other electrophiles in the presence of a base would yield the corresponding ethers. For example, treatment with methyl iodide and a base like sodium hydride would produce 2-Bromo-6-tert-butyl-3-methoxypyridine.

Esterification: Acylation with acid chlorides or anhydrides in the presence of a base like pyridine or triethylamine (B128534) would lead to the formation of esters. For instance, reaction with acetyl chloride would yield 2-Bromo-6-tert-butylpyridin-3-yl acetate.

Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or triflate, by reacting with tosyl chloride or triflic anhydride, respectively. This would facilitate subsequent nucleophilic substitution reactions at the C3 position.

Table 2: Examples of Transformations of the Hydroxyl Group

| Reagent | Base | Solvent | Product |

|---|---|---|---|

| Methyl Iodide | NaH | THF | 2-Bromo-6-tert-butyl-3-methoxypyridine |

| Acetyl Chloride | Et₃N | CH₂Cl₂ | 2-Bromo-6-tert-butylpyridin-3-yl acetate |

| Tosyl Chloride | Pyridine | CH₂Cl₂ | 2-Bromo-6-tert-butylpyridin-3-yl p-toluenesulfonate |

Note: This table presents hypothetical examples based on standard organic transformations. Actual yields and optimal conditions may vary.

O-Alkylation, O-Acylation, and O-Silylation Reactions

The phenolic hydroxyl group at the C3 position is the primary site for O-alkylation, O-acylation, and O-silylation reactions. These transformations are standard methods for protecting the hydroxyl group or for introducing new functionalities.

The general mechanism for these reactions involves the deprotonation of the hydroxyl group to form a more nucleophilic pyridin-3-olate anion, which then attacks an electrophilic alkylating, acylating, or silylating agent. The reactivity of the hydroxyl group is modulated by the electronic properties of the pyridine ring and its substituents. The electron-withdrawing nature of the nitrogen atom and the bromo substituent decreases the nucleophilicity of the hydroxyl group compared to a simple phenol. However, it remains a viable nucleophile, particularly under basic conditions.

O-Alkylation: This reaction is typically achieved by treating the compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents in the presence of a base. The choice of base is crucial to deprotonate the phenolic hydroxyl group without promoting unwanted side reactions.

O-Acylation: Acylation introduces an acyl group to the oxygen atom, forming an ester. This is commonly carried out using acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine, which also serves to neutralize the acidic byproduct.

O-Silylation: Silylation is a common method for protecting the hydroxyl group, converting it into a silyl (B83357) ether. Reagents like trimethylsilyl (B98337) chloride (TMSCl), tert-butyldimethylsilyl chloride (TBDMSCl), or bis(trimethylsilyl)acetamide (BSA) are used, often with a base such as imidazole (B134444) or triethylamine in an aprotic solvent. researchgate.netwikipedia.orgresearchgate.net The steric bulk of the silylating agent and the substituents on the pyridine ring can influence the reaction rate. researchgate.net

Table 1: Representative O-Functionalization Reactions for 3-Hydroxypyridine (B118123) Systems This table presents plausible reactions for this compound based on known transformations of related 3-hydroxypyridines.

| Reaction Type | Reagent(s) | Base | Typical Product |

|---|---|---|---|

| O-Alkylation | Methyl Iodide (CH₃I) | NaH or K₂CO₃ | 2-Bromo-3-methoxy-6-tert-butylpyridine |

| O-Acylation | Acetyl Chloride (CH₃COCl) | Pyridine or Et₃N | 2-Bromo-6-tert-butylpyridin-3-yl acetate |

| O-Silylation | tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole | 2-Bromo-6-tert-butyl-3-(tert-butyldimethylsilyloxy)pyridine |

Oxidation and Reduction Pathways of the Phenolic Moiety

The phenolic moiety and the pyridine ring in this compound can undergo both oxidation and reduction, leading to a variety of products depending on the reagents and conditions employed.

Oxidation Pathways: The oxidation of 3-hydroxypyridines can be complex. Mild oxidation may lead to the formation of dihydroxypyridine derivatives. For instance, the microbial degradation of 3-hydroxypyridine has been shown to proceed via hydroxylation to yield 2,5-dihydroxypyridine. nih.govnih.gov This initial hydroxylation is catalyzed by a dehydrogenase enzyme. nih.gov In chemical systems, oxidation can also be initiated by reactive oxygen species. 3-Hydroxypyridine itself can act as a photosensitizer, mediating oxidative stress upon UVA/UVB excitation. medchemexpress.com More aggressive oxidation can result in the cleavage of the pyridine ring. The formation of 3-hydroxypyridines has been observed from the oxidation of lipids in the presence of ammonia (B1221849) sources, suggesting that the ring can be formed from acyclic precursors under oxidative conditions. nih.gov

Reduction Pathways: Reduction of the pyridine ring is a more common transformation. Catalytic hydrogenation using catalysts like Raney nickel, platinum, or palladium under hydrogen pressure can reduce the pyridine ring to a piperidine (B6355638) ring. google.comwikipedia.org For example, 3-hydroxypyridine can be hydrogenated to 3-hydroxypiperidine (B146073) at elevated temperatures and pressures. google.com

Alternatively, chemical reduction using hydride reagents can yield partially hydrogenated products. The reduction of 3-hydroxypyridine with sodium borohydride (B1222165) in the presence of benzyl chloroformate results in the formation of 1-benzyloxycarbonyl-5-hydroxy-2-piperideine, a partially reduced piperidine derivative. rsc.org The presence of the bromo and tert-butyl substituents on the target molecule would likely influence the regioselectivity and rate of these reduction reactions due to steric and electronic effects.

Table 2: Potential Oxidation and Reduction Products Based on established pathways for 3-hydroxypyridine.

| Transformation | Reagent(s)/Conditions | Potential Product(s) |

|---|---|---|

| Oxidation | Mild oxidizing agents (e.g., H₂O₂) | 2-Bromo-6-tert-butyl-3,X-dihydroxypyridine (where X=4, 5, or 6) |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Ring-opened products |

| Reduction | H₂ / Raney Ni, High T & P | 2-Bromo-6-tert-butylpiperidin-3-ol |

| Reduction | NaBH₄ / Benzyl chloroformate | Partially reduced piperidine derivatives |

Reactivity of the Tert-Butyl Group under Extreme Conditions

The tert-butyl group is generally considered to be robust and unreactive due to the absence of α-protons and the strength of its C-C and C-H bonds. However, under specific and often harsh conditions, it can influence reactivity through steric effects or undergo chemical transformation.

Steric Shielding and Its Influence on Adjacent Reactivity

The most significant role of the tert-butyl group at the C6 position is its steric hindrance. This bulky group physically obstructs the approach of reagents to the adjacent nitrogen atom and the C5 position of the pyridine ring.

This steric shielding has several consequences:

Reduced Basicity: The lone pair on the pyridine nitrogen is sterically hindered, making it less accessible for protonation or coordination to Lewis acids. For example, 2,6-di-tert-butylpyridine (B51100) is a significantly weaker base than pyridine due to the steric strain involved in binding a proton. stackexchange.comresearchgate.net This effect would be present in this compound, reducing the basicity of the nitrogen atom.

Hindrance of N-Alkylation: The steric bulk makes SN2 reactions at the nitrogen, such as quaternization with alkyl halides, extremely difficult. 2,6-Di-tert-butylpyridine, for instance, fails to react with methyl iodide. researchgate.net

Directing Electrophilic Substitution: While the pyridine ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution, any such reaction would be directed away from the sterically encumbered C5 position. numberanalytics.com

The steric hindrance provided by the tert-butyl group is a powerful tool in synthesis, allowing for regioselective reactions at other, less hindered positions of the molecule. wikipedia.orgcdnsciencepub.com

Potential for Dealkylation or Functionalization

While highly stable, the tert-butyl group can be removed (dealkylation) or functionalized under specific, typically forceful, conditions.

Dealkylation: Friedel-Crafts-type dealkylation can occur in the presence of a strong Brønsted or Lewis acid at elevated temperatures, proceeding through a stable tert-butyl cation intermediate. However, this is a high-energy process and requires harsh conditions that might also degrade other parts of the molecule.

Functionalization: Direct functionalization of the C-H bonds of a tert-butyl group is challenging due to their high bond dissociation energy. However, recent advances have shown that this is possible. For example, catalytic hydroxylation of sterically congested primary C-H bonds within a tert-butyl group can be achieved using a manganese catalyst with hydrogen peroxide in a fluorinated alcohol solvent. chemrxiv.org This method demonstrates that the tert-butyl group can be considered a "functionalizable" unit rather than a purely inert blocking group. chemrxiv.org Such a transformation on this compound would yield a hydroxymethyl derivative, introducing a new reactive site on the molecule.

Kinetic and Thermodynamic Studies of Reaction Pathways

Specific kinetic and thermodynamic data for reactions involving this compound are not available. However, the principles can be discussed based on studies of related substituted pyridine systems.

Determination of Rate Constants and Activation Parameters

Kinetic studies on substituted pyridines often focus on nucleophilic substitution reactions or their reactivity towards electrophiles. The rate constants (k) and activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) provide insight into reaction mechanisms.

Steric Effects on Rate Constants: The rate of reaction involving the pyridine nitrogen is highly sensitive to steric hindrance at the ortho (C2 and C6) positions. Studies on the reaction of pyridines with carbocations have shown that the rate constant decreases dramatically with increasing steric bulk of the substituents at C2 and C6. kpi.ua For example, the rate constant for the reaction of 2,6-di-tert-butylpyridine is several orders of magnitude lower than that for pyridine or 4-tert-butylpyridine. kpi.ua This indicates a significantly higher activation energy for reactions involving the sterically hindered nitrogen in this compound.

Electronic Effects on Rate Constants: The electronic nature of substituents also affects reaction rates. In nucleophilic aromatic substitution reactions involving substituted pyridines, electron-withdrawing groups on the nucleophile decrease the rate constant, while electron-donating groups on the pyridine substrate increase the rate. researchgate.net In our target molecule, the electron-withdrawing bromo group and the pyridine nitrogen would influence the kinetics of reactions at the phenolic site.

Table 3: Representative Bimolecular Rate Constants for Reactions of Substituted Pyridines with Trianisyl Vinyl Cations kpi.uaThis data illustrates the strong influence of steric hindrance on reactivity.

| Pyridine Derivative | k₂ (L mol⁻¹ s⁻¹) | Relative Reactivity |

|---|---|---|

| 4-tert-Butylpyridine | 3.2 x 10⁷ | ~1.14 |

| Pyridine | 2.8 x 10⁷ | 1.00 |

| 2,6-Dimethylpyridine | 1.5 x 10⁶ | 0.054 |

| 2,6-Di-tert-butylpyridine | 3.4 x 10⁴ | 0.0012 |

Elucidation of Reaction Mechanisms via Intermediate Detection

At present, detailed research findings specifically documenting the detection of reaction intermediates for this compound are not extensively available in publicly accessible literature. The reactivity of substituted pyridinols, in general, suggests that reactions such as electrophilic substitution, nucleophilic substitution, and coupling reactions would likely proceed through various reactive intermediates.

In analogous chemical systems, the mechanistic pathways of related substituted pyridines and phenols are often investigated through a combination of kinetic studies and spectroscopic techniques. For instance, in the bromination of pyridinone and hydroxypyridine systems, the reaction rates are highly dependent on the pH of the medium, which suggests the involvement of different protonated or deprotonated species as key intermediates. cdnsciencepub.comconcordia.caacs.org The reactivity of these systems is often compared to that of substituted phenoxide ions. cdnsciencepub.com

Hypothetically, reactions involving this compound could proceed through several types of intermediates depending on the reaction conditions:

Pyridinium (B92312) Ions: In acidic media, the nitrogen atom of the pyridine ring can be protonated, forming a pyridinium ion. This would activate the ring towards nucleophilic attack.

Phenoxide-like Anions: In the presence of a base, the hydroxyl group can be deprotonated to form an anion. This would increase the electron density of the ring, making it more susceptible to electrophilic attack.

Radical Intermediates: Under photochemical or radical-initiating conditions, reactions could proceed through radical species.

Complexes with Metal Catalysts: In cross-coupling reactions, organometallic intermediates involving the pyridine nitrogen or the carbon-bromine bond are expected to form.

The direct detection and characterization of such intermediates would typically involve advanced analytical techniques. Time-resolved spectroscopy, such as flash photolysis, can be used to observe short-lived species generated by a pulse of light. nih.gov Mass spectrometry techniques, coupled with appropriate ionization methods, can be employed to identify the mass-to-charge ratio of transient species. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures to slow down the reaction rates, can also provide structural information about more stable intermediates.

While specific data tables and detailed research findings on the intermediate detection for this compound are not available, the table below provides a hypothetical framework based on common intermediates observed in related pyridinol and halopyridine reactions.

Table 1: Hypothetical Intermediates in Reactions of this compound and Potential Detection Methods

| Reaction Type | Plausible Intermediate | Potential Detection Method |

| Electrophilic Substitution | Wheland-type intermediate (arenium ion) | Low-temperature NMR spectroscopy |

| Nucleophilic Aromatic Substitution | Meisenheimer-type complex | Cryospray mass spectrometry, UV-Vis spectroscopy |

| Cross-Coupling Reactions | Oxidative addition complex (e.g., with Pd(0)) | 31P NMR spectroscopy (if phosphine ligands are used), X-ray crystallography of stable analogues |

| Deprotonation | Pyridinolate anion | 1H NMR and 13C NMR spectroscopy (monitoring chemical shift changes) |

| Protonation | Pyridinium cation | 1H NMR spectroscopy (monitoring chemical shift changes) |

Further research employing these and other advanced analytical techniques is necessary to isolate, identify, and characterize the specific intermediates involved in the reactions of this compound. Such studies would be crucial for a comprehensive understanding of its reactivity profile and for the rational design of synthetic routes to novel functionalized pyridine derivatives.

Theoretical and Computational Chemistry Studies of 2 Bromo 6 Tert Butylpyridin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization

There are currently no published studies that have employed Density Functional Theory (DFT) or ab initio methods to perform a geometry optimization of 2-Bromo-6-tert-butylpyridin-3-ol. Such calculations would be invaluable for determining the most stable three-dimensional conformation of the molecule, including key bond lengths, bond angles, and dihedral angles. This foundational information is crucial for understanding the molecule's steric and electronic properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's reactivity and electronic transitions. However, no studies have reported on the HOMO-LUMO gap or the charge distribution for this compound. This information would provide insights into the regions of the molecule that are most likely to act as electron donors or acceptors in chemical reactions.

Prediction of Spectroscopic Parameters and Their Validation

Computational Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants through computational methods is a powerful tool for structure elucidation. At present, there are no available computational studies that have predicted the ¹H or ¹³C NMR spectra of this compound. Such a study would be highly beneficial for validating experimental NMR data and for the unambiguous assignment of spectral peaks.

Calculation of Vibrational Frequencies and Intensities

Computational methods can also be used to calculate the vibrational frequencies and their corresponding intensities, which directly correlate with experimental infrared (IR) and Raman spectra. No such computational analysis has been published for this compound. These calculations would aid in the interpretation of experimental vibrational spectra and the identification of characteristic functional group vibrations.

Computational Modeling of Reaction Mechanisms

The elucidation of reaction mechanisms through computational modeling provides a molecular-level understanding of how chemical transformations occur. To date, no computational studies have been published that model the reaction mechanisms involving this compound. Such research could explore, for example, the mechanisms of its synthesis or its reactivity in various chemical reactions, providing valuable information for optimizing reaction conditions and designing new synthetic routes.

Exploration of Potential Energy Surfaces (PES) for Various Transformations

A potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify stable structures (minima), transition states (saddle points), and the pathways for chemical reactions. For this compound, a thorough exploration of its PES would be necessary to understand potential isomerization processes, decomposition pathways, or its role in various chemical reactions. However, specific studies detailing the PES of this compound are not currently available in the reviewed literature.

Transition State Localization and Reaction Barrier Calculations

Transition state theory is a cornerstone of chemical kinetics, and the localization of transition states on the PES is essential for calculating reaction rates. For any proposed transformation of this compound, computational methods could be employed to find the exact geometry of the transition state and calculate the energy barrier for the reaction. This information is critical for predicting the feasibility and kinetics of a chemical process. At present, there are no published reaction barrier calculations specifically for this compound.

Intermolecular Interaction Analysis in Solution and Solid States

The way molecules interact with each other governs their physical properties in condensed phases. For this compound, understanding its intermolecular interactions is key to predicting its behavior in solutions and its crystal structure.

Characterization of Hydrogen Bonding Networks and Strength

The presence of a hydroxyl group (-OH) and a nitrogen atom in the pyridine (B92270) ring of this compound suggests the potential for strong hydrogen bonding. In both the solid state and in solution, these molecules could form extensive networks of hydrogen bonds. Computational analysis would involve identifying the geometric parameters of these bonds (e.g., bond lengths and angles) and calculating their binding energies. While studies on similar molecules highlight the importance of hydrogen bonding, specific data for this compound is not available. For instance, a related compound, 2-bromo-3-hydroxy-6-methyl pyridine, has been studied using density functional theory, but these findings cannot be directly extrapolated. researchgate.net

Investigation of Halogen Bonding and Aromatic Stacking Interactions

Beyond hydrogen bonding, other non-covalent interactions can play a significant role. The bromine atom in this compound can participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species. Furthermore, the pyridine ring can engage in aromatic stacking (π–π interactions) with other aromatic systems. Computational studies, such as those performed on other brominated pyridine derivatives, can quantify the strength and nature of these interactions. nih.gov However, a detailed analysis of these specific interactions for this compound has not been reported.

Advanced Applications and Derivatization Strategies in Non Biological Contexts

2-Bromo-6-tert-butylpyridin-3-ol as a Potential Synthetic Building Block

While no specific examples of the use of this compound as a precursor for complex heterocyclic compounds or natural product analogs were identified, the reactivity of similar substituted pyridines is well-documented. For instance, brominated pyridines are frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations to form carbon-carbon and carbon-nitrogen bonds, respectively. chemspider.combeilstein-journals.org These reactions are fundamental in the construction of complex molecular architectures.

The presence of both a bromo and a hydroxyl group could allow for sequential, site-selective modifications, making it a potentially valuable scaffold for multi-functional molecular design. The tert-butyl group would likely provide steric hindrance, which could influence regioselectivity in certain reactions and enhance the stability of resulting molecules.

Hypothetical Roles in Ligand Design and Catalysis

Pyridinol-based structures are known to act as ligands in organometallic chemistry and catalysis. The nitrogen atom of the pyridine (B92270) ring and the oxygen of the hydroxyl group can chelate to a metal center, forming stable complexes. rsc.org While no specific research on this compound in this context is available, related pyridine-oxazoline ligands have been successfully used in asymmetric catalysis. researchgate.netrsc.org

The derivatization of the hydroxyl group could lead to the development of chiral ligands for asymmetric catalysis. nih.gov The stereoelectronic properties of such ligands are critical for achieving high enantioselectivity in chemical transformations. researchgate.net The bulky tert-butyl group could create a specific chiral pocket around a metal center, potentially influencing the stereochemical outcome of a catalyzed reaction. Both homogeneous and heterogeneous catalytic systems could theoretically benefit from ligands derived from this scaffold. acs.orgunimi.it

Untapped Potential as a Precursor in Materials Science

Substituted pyridines and their derivatives have found applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and conductive polymers. acs.orgwikipedia.orgnih.govresearchgate.net The pyridine ring can be incorporated into larger conjugated systems, and its electronic properties can be tuned by substituents. The hydroxyl group of this compound could be used to link the molecule to other units in a polymer chain or to a surface.

While there is no direct evidence of this compound being used in this capacity, the general utility of functionalized pyridines in creating materials with specific electronic and photophysical properties is well-established. nih.govchemrxiv.org The synthesis of conductive polymers often involves the polymerization of monomeric units, a role that a derivatized version of this compound could potentially fill. google.commdpi.commdpi.comyoutube.com

Monomer or Building Block for Functional Polymer Synthesis

The structure of this compound provides reactive sites that could be exploited for polymerization. The hydroxyl group can be used for step-growth polymerization, such as in the formation of polyesters or polyethers. The bromine atom, on the other hand, is a suitable handle for cross-coupling reactions like Suzuki, Stille, or Sonogashira coupling, which are instrumental in creating conjugated polymers. These polymers are of significant interest for their electronic and photophysical properties.

The tert-butyl group, while sterically hindering, can enhance the solubility of resulting polymers in common organic solvents, which is a crucial factor for their processability into thin films or other device components. This improved solubility is a significant advantage in the fabrication of organic electronic devices. Although specific examples of polymers derived directly from this compound are not prevalent in the literature, the principles of polymer chemistry suggest its viability as a monomer.

Component in Non-Linear Optical (NLO) Materials or Liquid Crystals

The pyridin-3-ol core, being an electron-rich aromatic system, can be functionalized to create molecules with significant second-order NLO properties. The general design principle for such molecules involves connecting an electron-donating group and an electron-accepting group through a π-conjugated system. The hydroxyl group of this compound can act as an electron donor. By replacing the bromine atom with a suitable electron-accepting group via a coupling reaction, a "push-pull" system can be established.

For liquid crystal applications, the rigid pyridine core is a favorable characteristic. Molecular shape anisotropy is a key requirement for liquid crystallinity. By attaching long alkyl or alkoxy chains to the pyridinol scaffold, typically at the hydroxyl or bromo position, molecules with the necessary calamitic (rod-like) or discotic (disc-like) shape can be synthesized. The tert-butyl group would influence the packing of these molecules in the liquid crystalline phase, potentially leading to the formation of specific mesophases.

Development of Selective Chemosensors for Small Molecules or Ions

The development of chemosensors based on this compound is a plausible area of research, although specific examples are not widely reported. The pyridinol moiety can serve as a recognition unit (receptor) for various analytes.

Design Principles for Receptor Binding via Non-Covalent Interactions

The design of a chemosensor based on this molecule would involve integrating a signaling unit with the pyridinol receptor. The hydroxyl group and the nitrogen atom of the pyridine ring can participate in hydrogen bonding with target analytes. The aromatic ring itself can engage in π-π stacking interactions. For the detection of specific ions, the molecule could be derivatized to include a chelating moiety. For instance, the hydroxyl group and a substituent introduced at the bromo position could form a binding pocket for metal ions. The selectivity of the sensor would be governed by the precise geometry and electronic nature of this binding site, which can be fine-tuned through synthetic modifications.

Optical or Electrochemical Transduction Mechanisms (excluding biological assays)

Upon binding of an analyte, a detectable signal must be generated. This can be achieved through various transduction mechanisms.

Optical Transduction:

Fluorescence: The pyridinol core can be part of a larger fluorophore system. Analyte binding can modulate the fluorescence intensity or wavelength through mechanisms like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or intramolecular charge transfer (ICT). For example, if the nitrogen atom's lone pair participates in PET, its interaction with a Lewis acidic analyte could block this process, leading to a "turn-on" fluorescence response.

Colorimetry: A change in the absorption spectrum upon analyte binding can lead to a visible color change. This is often achieved in molecules with extended π-conjugation where the electronic properties are sensitive to the local environment.

Electrochemical Transduction:

The redox properties of the pyridinol system or a linked redox-active group (like ferrocene) can be altered upon analyte binding. This change can be detected using techniques such as cyclic voltammetry or differential pulse voltammetry. The binding event would manifest as a shift in the redox potential or a change in the peak current.

While the direct application of this compound in these advanced areas is not yet established in mainstream research, its chemical structure holds considerable promise for the future development of novel functional materials and sensors.

Conclusion and Future Research Perspectives

Synthesis of Current Understanding of 2-Bromo-6-tert-butylpyridin-3-ol's Chemical Landscape

A comprehensive understanding of the chemical landscape requires documented experimental or computational data, which is currently unavailable for this specific compound.

Identification of Remaining Research Challenges in Synthesis and Reactivity

Without established synthesis routes or reactivity studies, it is impossible to identify existing research challenges. General challenges in the synthesis of substituted pyridinols exist, such as achieving regioselectivity and functional group tolerance, but these cannot be specifically attributed to this compound without relevant literature. nih.govchemrxiv.orgorganic-chemistry.org

Promising Avenues for Further Computational and Experimental Exploration

While general avenues for exploring novel substituted pyridines could be suggested, any specific proposals for this compound would be purely speculative.

Anticipated Future Directions in Non-Biological Material and Catalytic Applications

The potential applications of a compound are determined by its specific chemical and physical properties. In the absence of such data for this compound, any discussion of its future applications in materials science or catalysis would be unfounded. The broader class of substituted pyridines has shown promise in these areas, but this cannot be directly extrapolated to the requested compound without specific evidence. rsc.org

Due to the absence of any scientific literature or data on "this compound," a detailed and accurate article that adheres to the provided structure and content requirements cannot be produced.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-6-tert-butylpyridin-3-ol, and how do reaction conditions influence yield?

- Methodology :

- Direct bromination : Use N-bromosuccinimide (NBS) or Br₂ in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) to brominate the pyridine ring. Steric hindrance from the tert-butyl group may require longer reaction times .

- Protection-deprotection strategy : Protect the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) before bromination to prevent side reactions, followed by deprotection using TBAF (tetrabutylammonium fluoride) .

- Yield optimization : Monitor reaction progress via TLC or HPLC. Typical yields range from 45–70%, depending on steric effects and reagent stoichiometry .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical techniques :

- NMR spectroscopy : Confirm substitution patterns (e.g., bromine at C2, tert-butyl at C6) using ¹H and ¹³C NMR. Look for deshielding effects on adjacent protons (e.g., H4 and H5 in pyridine ring) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm. Adjust mobile phase (acetonitrile/water) to resolve tert-butyl-related impurities .

Q. What are the critical storage conditions to prevent degradation of this compound?

- Storage protocol :

- Store at 2–8°C in amber vials under inert gas (Ar/N₂) to avoid photodegradation and oxidation of the hydroxyl group.

- Use desiccants (e.g., silica gel) to mitigate hydrolysis, especially in humid environments .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Approach :

- DFT calculations : Use Gaussian or ORCA software to model electronic effects. The tert-butyl group increases electron density at C3-OH via steric shielding, while bromine at C2 acts as a leaving group in Suzuki-Miyaura couplings .

- Transition-state analysis : Identify energy barriers for Pd-catalyzed couplings. Compare with experimental data (e.g., reaction rates, byproduct formation) to validate models .

Q. What experimental strategies resolve contradictions in reported catalytic activity of metal complexes derived from this compound?

- Case study :

- Contradiction : Discrepancies in catalytic efficiency (e.g., Pd vs. Cu complexes) may arise from ligand-metal coordination modes.

- Resolution :

- Perform X-ray crystallography to determine coordination geometry (e.g., square planar vs. tetrahedral).

- Use cyclic voltammetry to compare redox potentials of metal complexes, linking electronic structure to activity .

Q. How does the tert-butyl group influence the compound’s solubility and crystallinity in supramolecular assemblies?

- Methodology :

- Solubility tests : Measure in solvents like DCM, THF, and hexane. The tert-butyl group enhances solubility in non-polar solvents (>20 mg/mL in hexane) .

- X-ray diffraction : Analyze crystal packing. The bulky tert-butyl group disrupts π-π stacking, favoring hydrogen-bonding networks via the hydroxyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.